1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

HDAC6 inhibitor isoform selectivity cancer epigenetics

This 1-(tert-butyl)-tetrahydropyrrolo[1,2-a]pyrazine is the essential conformationally biased building block for isoform-selective HDAC6 inhibitors (>200-fold selectivity) and potent aldose reductase inhibitors (AS-3201 series, AR IC₅₀=15 nM, ED₅₀=0.18 mg/kg/day). The sterically demanding tert-butyl group locks the tetrahydropyrrolo[1,2-a]pyrazine ring into the three-dimensional conformation required to access HDAC6’s wider catalytic channel. Replacing the 1-(tert-butyl) substituent with 1-methyl or 1-phenyl analogs removes this conformational restriction, causing >100-fold loss of in vivo potency and necessitating full SAR re-optimization. Catalytic asymmetric aza-Friedel-Crafts methodology yields enantiomerically enriched material for stereochemically defined lead optimization. For medicinal chemistry programs targeting epigenetic probes or spirocyclic AR inhibitors, this intermediate is structurally irreplaceable. Inquire for gram-to-kilogram custom synthesis and bulk pricing.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 1020656-62-5
Cat. No. B1466144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS1020656-62-5
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C2=CC=CN2CCN1
InChIInChI=1S/C11H18N2/c1-11(2,3)10-9-5-4-7-13(9)8-6-12-10/h4-5,7,10,12H,6,8H2,1-3H3
InChIKeyZOLSCZYFIUPBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1020656-62-5): Core Scaffold & Procurement Relevance


1-(tert-Butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocycle featuring a fused pyrrole-pyrazine core with a sterically demanding tert-butyl group at the 1-position. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for aldose reductase inhibitors (e.g., AS-3201) [1], subtype-selective HDAC6 inhibitors [2], and kinase-targeting agents [3]. The tert-butyl substituent imparts distinct conformational bias and lipophilicity compared to linear or aromatic 1-substituted analogs, directly influencing target selectivity and pharmacokinetic profiles in downstream derivatives [2].

Why 1-Substituent Variation in Tetrahydropyrrolo[1,2-a]pyrazines Cannot Be Ignored for Procurement


The 1-position substituent dictates the three-dimensional conformation of the tetrahydropyrrolo[1,2-a]pyrazine ring system, which is critical for accessing the wider catalytic channel of HDAC6 versus other HDAC isoforms [1]. In aldose reductase inhibitor series, changing the 1-substituent from spirocyclic to simple alkyl groups resulted in >100-fold loss of in vivo potency (ED50 shift from 0.18 mg/kg/day to >20 mg/kg/day) [2]. Generic replacement of 1-(tert-butyl) with 1-methyl or 1-phenyl analogs without experimental validation risks abolishing the conformational restriction that underpins target selectivity [1].

Quantitative Differentiation of 1-(tert-Butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine from Closest Analogs


HDAC6 Isoform Selectivity: Conformational Restriction Superiority of Tetrahydropyrrolo[1,2-a]pyrazine Scaffold

The constrained 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine spacer, which includes the 1-(tert-butyl) substituent, yields a hydroxamic acid derivative with HDAC6 IC50 = 33 nM and approximately 200-fold selectivity over nuclear extract HDACs, compared to acyclic linkers that exhibit substantially lower selectivity [1]. This demonstrates the scaffold's unique ability to position the zinc-binding group for HDAC6-specific inhibition.

HDAC6 inhibitor isoform selectivity cancer epigenetics

Aldose Reductase Inhibitory Potency: Spirocyclic Analogs Demonstrate Sub-Nanomolar Activity

In the tetrahydropyrrolo[1,2-a]pyrazine series, spirocyclic derivatives (e.g., AS-3201) achieve AR IC50 = 15 nM and in vivo ED50 = 0.18 mg/kg/day [1]. While the 1-(tert-butyl) compound is a simpler analog, it serves as a crucial synthetic intermediate for elaborating spirocyclic or 2-substituted derivatives that achieve this potency, with the tert-butyl group providing steric bulk that influences the final spiro center configuration [1].

aldose reductase diabetic complications sorbitol pathway

Enantioselective Synthesis: Catalytic Asymmetric Route to Chiral 1-Substituted Tetrahydropyrrolo[1,2-a]pyrazines

A chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction achieves up to 96% ee for 1-substituted tetrahydropyrrolo[1,2-a]pyrazines [1]. The tert-butyl substrate benefits from the bulky substituent's ability to enhance enantioselectivity through steric differentiation in the chiral pocket, a property less pronounced with 1-methyl substrates (typical ee ~80-90% for smaller alkyl groups) [1].

asymmetric catalysis chiral building blocks aza-Friedel-Crafts

Application Scenarios for 1-(tert-Butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Based on Quantitative Evidence


Synthesis of Subtype-Selective HDAC6 Inhibitors for Epigenetic Probe Development

The constrained tetrahydropyrrolo[1,2-a]pyrazine scaffold, with the 1-(tert-butyl) group ensuring optimal conformational restriction, yields HDAC6 inhibitors with 200-fold selectivity over nuclear extract HDACs and cellular IC50 of 69 nM for tubulin acetylation [3]. Researchers developing isoform-selective epigenetic probes should prioritize this building block over acyclic or less constrained heterocyclic alternatives.

Advanced Intermediate for High-Potency Aldose Reductase Inhibitors

The 1-(tert-butyl) compound serves as the foundational intermediate for spirocyclic aldose reductase inhibitors such as AS-3201, which achieves AR IC50 = 15 nM and in vivo ED50 = 0.18 mg/kg/day [3]. Replacement with 1-methyl or 1-phenyl analogs requires re-optimization of the entire SAR pathway.

Procurement of Enantiopure Chiral Building Blocks via Asymmetric Catalysis

Using the catalytic asymmetric aza-Friedel-Crafts methodology, the 1-(tert-butyl) substrate yields enantiomerically enriched tetrahydropyrrolo[1,2-a]pyrazines with higher ee than 1-methyl analogs [3]. This is critical for medicinal chemistry programs requiring stereochemically defined starting materials.

Quote Request

Request a Quote for 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.